CID 156589062

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

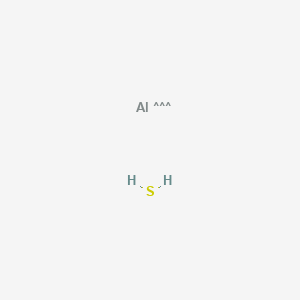

Aluminum sulfide is a chemical compound with the formula Al2S3. It is a colorless or gray solid that is highly sensitive to moisture, hydrolyzing to form aluminum hydroxide and hydrogen sulfide. This compound exists in several crystalline forms and is known for its interesting structural chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminum sulfide can be synthesized by directly combining aluminum metal and sulfur. The reaction is highly exothermic and typically involves heating the mixture to a temperature above the melting point of sulfur (around 115°C). The reaction can be represented as: [ 2Al + 3S \rightarrow Al2S3 ] This method is straightforward but requires careful handling due to the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, aluminum sulfide can also be produced by reacting aluminum with hydrogen sulfide gas at elevated temperatures. Another method involves heating aluminum in the presence of sulfur vapor in a controlled environment .

Types of Reactions:

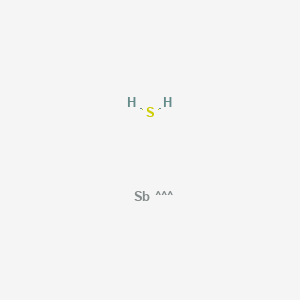

Hydrolysis: Aluminum sulfide reacts with water to form aluminum hydroxide and hydrogen sulfide: [ Al2S3 + 6H2O \rightarrow 2Al(OH)3 + 3H2S ]

Reaction with Acids: It reacts with hydrochloric acid to produce aluminum chloride and hydrogen sulfide: [ Al2S3 + 6HCl \rightarrow 2AlCl3 + 3H2S ]

Common Reagents and Conditions:

Water: Hydrolysis occurs readily in the presence of moisture.

Acids: Strong acids like hydrochloric acid facilitate the formation of aluminum chloride and hydrogen sulfide

Major Products:

Hydrolysis: Aluminum hydroxide and hydrogen sulfide.

Acid Reaction: Aluminum chloride and hydrogen sulfide.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of aluminum sulfide involves its reactivity with water and acids. When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide. This reaction is facilitated by the presence of water molecules, which interact with the aluminum and sulfur atoms, leading to the breakdown of the compound .

Comparación Con Compuestos Similares

Aluminum Oxide (Al2O3): Unlike aluminum sulfide, aluminum oxide is stable in the presence of moisture and does not hydrolyze.

Aluminum Selenide (Al2Se3): Similar to aluminum sulfide but contains selenium instead of sulfur.

Aluminum Telluride (Al2Te3): Contains tellurium and shares similar properties with aluminum sulfide

Uniqueness: Aluminum sulfide’s sensitivity to moisture and its ability to hydrolyze make it unique compared to its oxide, selenide, and telluride counterparts. This property is particularly useful in applications where controlled release of hydrogen sulfide is required .

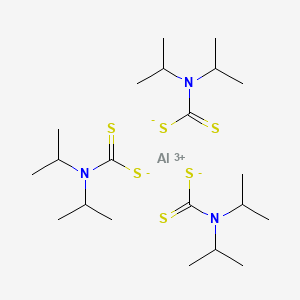

Propiedades

Fórmula molecular |

AlH2S |

|---|---|

Peso molecular |

61.06 g/mol |

InChI |

InChI=1S/Al.H2S/h;1H2 |

Clave InChI |

FSVDTSLAIMSHKY-UHFFFAOYSA-N |

SMILES canónico |

[Al].S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)

![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)